11-(3-methoxyphenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione
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Overview
Description
7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex heterocyclic compound. It belongs to the class of pyrano[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of enzymes involved in DNA repair and cell proliferation .
Preparation Methods
The synthesis of 7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with malononitrile and subsequent cyclization with urea under basic conditions to form the pyrano[2,3-d]pyrimidine core . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-proliferative and cytotoxic activities against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through inhibition of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival . The molecular targets and pathways involved include the binding of the compound to the active site of PARP-1, preventing its interaction with damaged DNA .
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidine derivatives, such as:
- 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile .
- 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4’,3’:5,6]pyrano[2,3-d][1,3]oxazin-5-one . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity. The uniqueness of 7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione lies in its specific substitution pattern, which enhances its binding affinity and inhibitory activity against PARP-1 .
Properties
Molecular Formula |
C22H16N2O5 |
---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
11-(3-methoxyphenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione |
InChI |
InChI=1S/C22H16N2O5/c1-11-23-20(25)18-16(12-6-5-7-13(10-12)27-2)17-19(29-21(18)24-11)14-8-3-4-9-15(14)28-22(17)26/h3-10,16H,1-2H3,(H,23,24,25) |
InChI Key |
UOMAXTNTVPPHFI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=CC=C5)OC)C(=O)N1 |
Canonical SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=CC=C5)OC)C(=O)N1 |
Origin of Product |
United States |
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